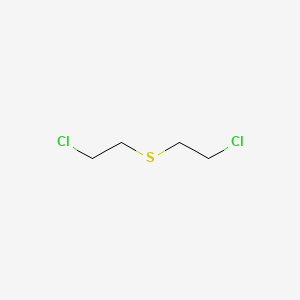Mustard gas is a clear amber colored oily liquid with a faint odor of mustard/garlic. It is not readily combustible. Its vapors are heavier than air, are very toxic, and can be absorbed through the skin. The effects from exposure to the material include blindness which may be delayed. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. Mustard gas is also known as dichlorodiethyl sulfide.
Sulfur mustard (HD) is a thick liquid at ambient temperature, but becomes a solid at 58 °F. It is heavier than water as a liquid and heavier than air as a vapor. It does not occur naturally in the environment It is often called mustard gas, but sulfur mustard is not likely to change into a gas immediately if it is released at ordinary temperatures. As a pure liquid, it is colorless and odorless, but when mixed with other chemicals, it looks brown and has a garlic-like smell. Sulfur mustard has been used in chemical warfare and was made in large amounts during World Wars I and II. It was reportedly used in the Iran-Iraq war in 1980-1988. It is not presently used in the United States, except for research purposes, and the U. S. Department of Defense must destroy all remaining stocks of sulfur mustard by 2004.
Mustard gas
CAS No.: 505-60-2
Cat. No.: VC1727191
Molecular Formula: C4H8Cl2S
Molecular Weight: 159.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 505-60-2 |
|---|---|
| Molecular Formula | C4H8Cl2S |
| Molecular Weight | 159.08 g/mol |
| IUPAC Name | 1-chloro-2-(2-chloroethylsulfanyl)ethane |
| Standard InChI | InChI=1S/C4H8Cl2S/c5-1-3-7-4-2-6/h1-4H2 |
| Standard InChI Key | QKSKPIVNLNLAAV-UHFFFAOYSA-N |
| SMILES | C(CCl)SCCCl |
| Canonical SMILES | C(CCl)SCCCl |
| Boiling Point | 419 to 423 °F at 760 mm Hg (EPA, 1998) 216.0 °C 215-217 °C at 760 mm Hg 216 °C 419-423°F |
| Colorform | Colorless, oily liquid when pure Yellow prisms Oily liquid ... forms prisms on cooling Water clear if pure. Normally pale yellow to black |
| Flash Point | 221 °F (EPA, 1998) 104 °C 105 °C 221°F |
| Melting Point | 55 to 57 °F (EPA, 1998) 13.5 °C 13-14 °C 55-57°F |
Introduction
Historical Development and Military Use
Discovery and Early Applications
Exposure Routes and Mechanisms of Action
Cellular Damage Mechanisms
As a potent alkylating agent, mustard gas causes cellular damage through several mechanisms:
-
DNA cross-linking and damage leading to cell death
-
Protein modification disrupting cellular function
-
Inflammatory cascade activation
-
Oxidative stress induction
These mechanisms result in widespread tissue damage, particularly affecting rapidly dividing cells such as those in the skin, respiratory epithelium, bone marrow, and gastrointestinal tract .
Health Effects and Toxicity
Acute Health Effects
Mustard gas produces significant adverse health effects across a wide range of dosages, with symptoms typically delayed for several hours after exposure . This delayed onset is particularly dangerous as it allows for significant exposure before protective measures can be implemented.
Skin Effects
Ocular Effects
Respiratory Effects
Systemic Effects
-
Central nervous system excitation and convulsions after severe exposure
-
Potential death from respiratory complications and septic shock in the second week after severe exposure
Long-term Health Effects
Exposure to mustard gas produces long-lasting health consequences:
-
Increased risk of developing cancer due to carcinogenic and mutagenic properties
-
Higher mortality from influenza, pneumonia, and chronic breathing diseases
-
Genetic mutations affecting 122 genes in lungs and airways, observed 25 years after exposure
-
Persistent ocular complications including burning, tearing, itching, photophobia, presbyopia, pain, and foreign-body sensations
Exposure Thresholds and Risk Assessment
Exposure Dose-Response Relationships
The relationship between exposure dosage and health effects is well-established for mustard gas:
Table 1: Mustard Gas Exposure Thresholds and Effects
| Exposure Level (mg.min/m³) | Health Effect |
|---|---|
| 100 | Incapacitating eye injury |
| 200 | Significant skin burns begin |
| 1500 | Estimated respiratory lethal dose |
Percutaneous exposure:
-
4-5g of liquid mustard gas may constitute a lethal dose via skin absorption
-
Droplets of a few milligrams can cause incapacitation and significant skin damage
Environmental Distribution
Upon release into the environment, mustard gas:
-
Exhibits different patterns of skin absorption based on environmental conditions, being more harmful on hot, humid days or in tropical climates
-
Has approximately 80% evaporate from skin contact, while 10% remains in the skin and 10% is absorbed into the bloodstream
Detection and Decontamination Methods
Decontamination Procedures
Decontamination is critical after exposure to mustard gas:
-
Hypochlorite solution has been employed as an effective decontaminant since World War I
-
Rapid skin decontamination is essential to limit absorption and tissue damage
-
Affected clothing and materials must be properly handled and decontaminated
International Regulation and Control
Sulfur mustard is strictly regulated under Schedule 1 of the 1993 Chemical Weapons Convention as a substance with few uses other than in chemical warfare . International efforts continue to focus on the complete elimination of chemical weapon stockpiles, including mustard agents.
The U.S. Environmental Protection Agency (EPA) has been involved in regulating the incineration facilities designed to dispose of mustard agent stockpiles, considering the upper-bound quantitative cancer risk for populations adjacent to these facilities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume